1-[(2,6-Difluorophenyl)methyl]-4-methyl-1,4-diazepane
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Overview
Description
1-[(2,6-Difluorophenyl)methyl]-4-methyl-1,4-diazepane is a chemical compound characterized by the presence of a diazepane ring substituted with a difluorophenyl group and a methyl group
Preparation Methods
The synthesis of 1-[(2,6-Difluorophenyl)methyl]-4-methyl-1,4-diazepane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzyl chloride and 4-methyl-1,4-diazepane.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2,6-difluorobenzyl chloride is reacted with 4-methyl-1,4-diazepane in an appropriate solvent such as acetonitrile or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
1-[(2,6-Difluorophenyl)methyl]-4-methyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2,6-Difluorophenyl)methyl]-4-methyl-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and coatings.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is also considered for use in industrial processes, including the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with ion channels, enzymes, or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence various signaling pathways, including those involved in neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
1-[(2,6-Difluorophenyl)methyl]-4-methyl-1,4-diazepane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide and (2,6-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine share structural similarities.
Uniqueness: The presence of the diazepane ring and the specific substitution pattern in this compound imparts unique chemical and biological properties that distinguish it from other related compounds.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c1-16-6-3-7-17(9-8-16)10-11-12(14)4-2-5-13(11)15/h2,4-5H,3,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXPMNXBAAIMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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